molecular formula C9H9NS B2546911 1-[(thiophen-2-yl)methyl]-1H-pyrrole CAS No. 59303-11-6

1-[(thiophen-2-yl)methyl]-1H-pyrrole

Cat. No.: B2546911
CAS No.: 59303-11-6
M. Wt: 163.24
InChI Key: DRZFDGBYLWYHMU-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]-1H-pyrrole is a nitrogen-sulfur heterocyclic compound of significant interest in chemical research and development. With a molecular formula of C9H9NS , this compound features a pyrrole ring linked by a methylene bridge to a thiophene moiety, a structural motif prevalent in the design of novel pharmaceuticals and organic electronic materials . Researchers value it primarily as a versatile synthetic intermediate or building block for more complex molecular architectures. Its structure suggests potential applications in the development of ligands for catalysis and as a core component in the synthesis of conjugated organic molecules for materials science. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZFDGBYLWYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59303-11-6
Record name 1-[(thiophen-2-yl)methyl]-1H-pyrrole
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Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

¹H NMR Spectroscopic Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for 1-[(thiophen-2-yl)methyl]-1H-pyrrole, have not been reported in the surveyed academic literature.

¹³C NMR Spectroscopic Analysis

Detailed ¹³C NMR data, including the chemical shifts for the nine distinct carbon atoms of this compound, are not available in published research.

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FT-IR) Spectroscopy

A published FT-IR spectrum detailing the characteristic vibrational modes (e.g., C-H, C=C, C-N, and C-S stretching and bending frequencies) for this compound could not be found.

Raman Spectroscopy Applications

No academic studies reporting the Raman spectrum or the application of Raman spectroscopy for the analysis of this compound were identified.

Electronic Absorption and Emission Spectroscopy

Information regarding the electronic transitions of this compound, which would be characterized by UV-Visible absorption and emission spectroscopy, is not present in the available literature.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While specific crystallographic data for this compound is not prominently available, analysis of closely related structures provides valuable insight into the expected molecular geometry.

A relevant analogue is 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, also known as dipyrromethane. In this molecule, a methylene (B1212753) bridge connects two pyrrole (B145914) rings. Crystal structure analysis reveals that the two pyrrole ring planes are not coplanar but are twisted relative to each other. nih.govresearchgate.net This twisted conformation is a key structural feature. In the crystal, molecules are connected by N—H⋯π interactions. nih.gov Another related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, is essentially planar, with intermolecular N—H⋯O hydrogen bonds linking the molecules. nih.govresearchgate.net

Based on the dipyrromethane analogue, it is anticipated that in the solid state, the pyrrole and thiophene (B33073) rings of this compound would also be twisted with respect to one another, with a specific dihedral angle defined by the planes of the two rings.

Table 2: Selected Crystallographic Data for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

Parameter Value Reference
Chemical Formula C₉H₁₀N₂ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Methane Angle (C-C-C) 115.1 (2)° nih.govresearchgate.net

This data is for a structural analogue and is presented for comparative purposes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have unpaired electrons, such as free radicals or radical cations. libretexts.org It is highly sensitive and can provide detailed information about the electronic structure and environment of the unpaired electron. libretexts.orgnih.gov

Studies on the radical cations of pyrroles and thiophenes show that oxidation, for instance through photolysis in acidic media, generates these paramagnetic species. rsc.org The resulting ESR spectra indicate that the unpaired electron occupies a π-molecular orbital. The g-factor, which is analogous to the chemical shift in NMR, provides information about the electronic environment of the radical. The hyperfine structure of the spectrum, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H), reveals the distribution of the unpaired electron's spin density across the molecule. libretexts.org

For the radical cation of this compound, an ESR spectrum would be expected. The g-value would likely be close to that of a free electron, with slight variations depending on the extent of spin-orbit coupling introduced by the sulfur atom if the radical is localized on the thiophene ring. The hyperfine splitting pattern would arise from coupling to the protons on both rings and the methylene bridge, allowing for the determination of the spin density distribution and thus identifying which ring is preferentially oxidized. rsc.orgrsc.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for calculating the electronic structure of molecules. wikipedia.org It is used to determine ground-state properties. For excited-state properties, Time-Dependent DFT (TDDFT) is the corresponding methodology. nih.gov

Optimized Molecular Geometries and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 1-[(thiophen-2-yl)methyl]-1H-pyrrole, DFT calculations would be used to find the geometry that corresponds to the lowest energy on the potential energy surface. github.io

This process involves calculating forces on each atom and adjusting their positions until these forces are minimized. The flexibility of the methylene (B1212753) bridge connecting the thiophene (B33073) and pyrrole (B145914) rings allows for various spatial orientations (conformations) of the two rings relative to each other. A thorough investigation would involve a conformational search to identify all stable conformers and the energy barriers between them. The key parameter of interest would be the dihedral angle between the planes of the thiophene and pyrrole rings. This analysis would reveal the molecule's preferred shape and its structural dynamics. While specific optimized coordinates for this molecule are not published, studies on analogous linked heterocyclic systems often reveal twisted, non-planar ground state geometries.

Note: As no specific computational studies with detailed geometric parameters for this compound are available in the searched literature, a data table of bond lengths and angles cannot be provided.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons. The LUMO is the orbital that most readily accepts an electron. wuxibiology.com

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be delocalized across the π-systems of both the electron-rich pyrrole and thiophene rings. The LUMO would also be a π-type orbital distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.comnih.gov A smaller gap generally indicates higher chemical reactivity and suggests that the molecule can be more easily excited electronically. mdpi.com Analysis of related thiophene-pyrrole systems shows that the degree of conjugation and the relative orientation of the rings significantly influence this energy gap. researchgate.net

Note: Specific HOMO, LUMO, and energy gap values for this compound are not available in the searched literature, precluding the generation of a data table.

Prediction of Electronic Excitation Energies and Oscillator Strengths

TDDFT is the method of choice for investigating how a molecule interacts with light, predicting its UV-visible absorption spectrum. nih.gov This calculation determines the energies required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO), which correspond to electronic excitations.

For this compound, TDDFT would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which is quantified by the oscillator strength. The primary electronic transitions would likely be π → π* in nature, characteristic of conjugated aromatic systems. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Note: Without specific TDDFT studies on this compound, a data table of excitation energies, oscillator strengths, and transition types cannot be compiled.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net DFT calculations can predict NLO behavior by computing properties such as the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. A large hyperpolarizability value suggests a strong NLO response. For molecules like this compound, the presence of two aromatic rings linked by a flexible bridge could lead to interesting NLO properties, which would be highly dependent on the molecule's conformation.

Note: A data table for NLO properties cannot be generated as specific computational findings for this compound are absent from the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. The MEP map is color-coded to show different regions of charge distribution: electron-rich regions (negative potential, typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack.

For this compound, an MEP map generated from DFT calculations would likely show negative potential located above the planes of the electron-rich thiophene and pyrrole rings, associated with the π-electron clouds. The regions around the hydrogen atoms would exhibit positive potential. This analysis helps in understanding intermolecular interactions and predicting sites of reactivity.

Molecular Simulation Methodologies

Beyond the quantum chemical calculations for a single molecule in a vacuum, molecular simulation methodologies, such as molecular dynamics (MD), could be used to study the behavior of this compound in a condensed phase (e.g., in a solvent or as part of a larger assembly). These simulations use classical force fields, often parameterized with data from DFT calculations, to model the interactions of many molecules over time. This approach would allow for the investigation of properties like solvation effects on conformation, aggregation behavior, and transport properties in materials.

Monte Carlo Simulations for Molecular Adsorption on Surfaces

Monte Carlo (MC) simulations are a powerful computational method for investigating the adsorption behavior of molecules on various surfaces. These simulations can predict adsorption isotherms, heats of adsorption, and the preferential adsorption sites by modeling the interactions between the adsorbate and the adsorbent material.

For molecules like this compound, MC simulations would be invaluable for understanding its interaction with materials such as zeolites, carbon nanotubes, or metal surfaces. Studies on the individual components, such as thiophene, have demonstrated the utility of this method. For instance, Grand Canonical Monte Carlo (GCMC) simulations have been used to investigate the adsorption of thiophene in MCM-22 zeolite, revealing that temperature and pressure significantly affect the adsorption capacity and the distribution of molecules within the zeolite's pore systems. asianpubs.org Thiophene molecules were found to preferentially adsorb in both the 10-membered ring (MR) and 12-MR supercage systems of the zeolite. asianpubs.org Similarly, MC simulations have been employed to model the adsorption of various aromatic molecules on multi-walled carbon nanotube surfaces, providing insights into the underlying mechanisms of interaction. mdpi.com

A hypothetical MC simulation for this compound would need to account for the combined contributions of both the thiophene and pyrrole rings, as well as the conformational flexibility introduced by the methylene linker. The simulation would likely explore how the molecule orients itself on a surface to maximize favorable interactions, such as π-stacking from the aromatic rings and potential interactions involving the sulfur and nitrogen heteroatoms.

Theoretical Modeling of Molecular Interactions

Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in condensed phases and its ability to form supramolecular structures. Theoretical modeling, often employing methods like Density Functional Theory (DFT) and high-level quantum chemical approaches, can quantify the strength and nature of these interactions.

Key interactions for this molecule would include:

π-π Stacking: Both the thiophene and pyrrole rings can engage in π-π stacking, which is a dominant interaction for many aromatic systems.

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with suitable acceptors.

Computational studies on protein-ligand complexes often use molecular dynamics (MD) simulations and methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to analyze these interactions in detail. nih.govnih.gov Such analyses can break down the binding free energy into contributions from van der Waals forces, electrostatic interactions, and solvation effects. nih.gov For this compound, theoretical modeling could predict its dimer configurations, crystal packing, and interactions with biological targets by carefully evaluating the interplay of these non-covalent forces.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

For this compound, NBO analysis would be particularly insightful for understanding the electronic communication between the electron-rich pyrrole and thiophene rings. Key aspects to investigate would include:

Intramolecular Charge Transfer (ICT): The analysis can reveal the extent of electron density transfer from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the aromatic rings. For example, in substituted aromatic systems, interactions between lone pair orbitals (like those on heteroatoms) and π* antibonding orbitals of the rings lead to significant stabilization energy, indicating effective charge delocalization. nih.gov

Hyperconjugative Interactions: NBO analysis can quantify the interactions between the σ bonds of the methylene bridge and the π systems of the heterocyclic rings.

Charge Distribution: The analysis provides a detailed breakdown of the natural atomic charges on each atom, highlighting the polarity of the molecule.

Studies on related heterocyclic systems demonstrate that ICT is a key factor in their electronic properties. nih.govrsc.org In pyrrolo[3,2-b]pyrrole (B15495793) derivatives, for instance, the degree of charge transfer can be tuned by modifying substituents, which in turn affects their photophysical properties. rsc.org For this compound, NBO analysis could predict how the electronic character of one ring influences the other, which is fundamental to its reactivity and potential applications in materials science.

Computational Reaction Mechanism Studies

Computational chemistry provides essential tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. This is particularly valuable for studying reactive species like anions in the gas phase, where experimental investigation can be challenging.

For the anion of this compound, which could be formed by deprotonation at the pyrrole nitrogen, computational studies could elucidate its reactivity. DFT calculations are commonly used to explore reaction mechanisms, such as H-abstraction or addition reactions. researchgate.net For example, studies on the gas-phase reactions of radicals with small molecules have successfully mapped out complex reaction pathways and determined rate constants, showing which pathways are kinetically favored. researchgate.net A theoretical investigation into the gas-phase reactions of the 1-[(thiophen-2-yl)methyl]-1H-pyrrolide anion could explore its nucleophilic substitution reactions, fragmentation pathways, or reactions with atmospheric species, providing fundamental insights into its intrinsic chemical behavior. nih.govresearchgate.net

Electropolymerization is a common method for creating conductive polymer films from monomer units like pyrrole and thiophene. Theoretical modeling can offer deep insights into the mechanism of electropolymerization, including the initial oxidation of the monomer, the formation of radical cations, and the subsequent coupling reactions that lead to polymer chain growth.

While specific studies on this compound are scarce, research on the electropolymerization of related monomers like 2,5-di(-2-thienyl)-pyrrole (TPT) is highly relevant. In such systems, polymerization can occur through the coupling of radical cations at the unsubstituted α-positions of the thiophene and pyrrole rings. Theoretical calculations can help determine the spin density distribution in the radical cation, predicting the most likely sites for coupling. Furthermore, these models can explain how factors like the solvent, supporting electrolyte, and monomer concentration influence the polymerization process and the properties of the resulting polymer film.

Comparative Aromaticity Studies of Heterocyclic Rings

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. For this compound, a key question is the relative aromaticity of its two constituent rings and how they compare to a benchmark like benzene (B151609).

Commonly used computational indices for aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. More negative NICS values generally indicate stronger aromaticity. nih.govacs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system like benzene. nih.govacs.org

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference. nih.govresearchgate.net

Numerous comparative studies have established the general order of aromaticity for five-membered heterocycles. nih.govchemrxiv.org While the exact order can sometimes vary depending on the index used, a frequently cited trend is: Benzene > Thiophene > Pyrrole > Furan (B31954). chemrxiv.org The superior aromaticity of thiophene compared to pyrrole is often attributed to the lower electronegativity of sulfur and better p-orbital overlap, leading to more effective π-electron delocalization. chemrxiv.org However, some studies, based on the interaction energy of the heteroatom lone pair with the ring's π system, have proposed the order to be pyrrole > furan > thiophene. chemrxiv.org

The table below presents typical calculated values for these aromaticity indices for benzene, thiophene, and pyrrole, illustrating their relative aromatic character.

CompoundHOMANICS(1) (ppm)ASE (kcal/mol)
Benzene1.00-10.2~30
Thiophene0.960-13.61~20-29
Pyrrole0.950-16.59~16-22

Note: The values in the table are representative and can vary depending on the computational method and basis set used. Data compiled from multiple literature sources. nih.govresearchgate.net

In this compound, both rings retain their individual aromatic character, which dictates their reactivity, for example, in electrophilic substitution reactions.

Reactivity and Reaction Mechanisms

Electrochemical Properties and Oxidation Processes

Comprehensive studies detailing the electrochemical behavior of 1-[(thiophen-2-yl)methyl]-1H-pyrrole through methods such as cyclic voltammetry and chronoamperometry have not been found. Consequently, specific data on its oxidation potentials, the formation and stability of its cation radical, and the influence of its structural features on these properties are not available.

Cyclic Voltammetry and Chronoamperometry Studies

No specific cyclic voltammetry or chronoamperometry data for this compound could be located. Such studies would be essential to determine its oxidation and reduction potentials, providing insight into the ease with which it undergoes electron transfer reactions.

Cation Radical Formation, Stability, and Lifetimes

Information regarding the formation, stability, and lifetimes of the cation radical of this compound is not present in the available literature. The stability of such a radical would be a critical factor in its potential for polymerization and other applications in materials science.

Correlation of Oxidation Potentials with Structural Features and Substituents

Without experimental data on the oxidation potential of this compound, a correlation with its specific structural features—namely the methylene (B1212753) bridge separating the thiophene (B33073) and pyrrole (B145914) rings—cannot be established. In general, the oxidation potential of such compounds is influenced by the electron-donating or -withdrawing nature of the constituent aromatic rings and any substituents present.

Polymerization Mechanisms of this compound Derived Monomers and Oligomers

The mechanisms of polymerization for monomers and oligomers derived from this compound have not been specifically described in the reviewed sources.

Oxidative Coupling Reactions

While oxidative coupling is a common method for the polymerization of heterocyclic monomers like thiophene and pyrrole, specific details of this process for this compound are not documented. The reaction would likely proceed through the formation of radical cations, followed by coupling at the reactive α-positions of the thiophene and pyrrole rings. However, the presence of the insulating methylene group would prevent direct electronic communication between the rings, influencing the polymerization pathway and the properties of the resulting polymer.

Nucleation and Growth Mechanisms in Electropolymerization

There is no available information on the nucleation and growth mechanisms involved in the potential electropolymerization of this compound. Understanding these mechanisms would be key to controlling the morphology and properties of any resulting polymer films.

Copolymerization with Other Heterocycles (e.g., EDOT, furan (B31954), thiophene)

The electrochemical copolymerization of pyrrole and thiophene derivatives is a well-established method for creating materials with tailored properties. nih.govbohrium.com The monomer this compound contains both pyrrole and thiophene moieties, making it an interesting candidate for homopolymerization as well as copolymerization with other heterocyclic monomers such as 3,4-ethylenedioxythiophene (B145204) (EDOT), furan, and thiophene.

The general mechanism for electropolymerization involves the oxidation of the monomer units to form radical cations. These radical cations then couple, and subsequent deprotonation leads to the formation of a dimer. This process repeats, extending the polymer chain. In copolymerization, the relative oxidation potentials of the comonomers are a critical factor. nih.gov Pyrrole generally has a lower oxidation potential than thiophene, meaning it polymerizes more readily. bohrium.com The presence of the methylene linker in this compound electronically decouples the two aromatic rings to some extent, meaning the polymerization will likely proceed through the more easily oxidized pyrrole ring, or potentially through the thiophene ring if the polymerization potential is sufficiently high.

When copolymerizing with other heterocycles, the composition and properties of the resulting copolymer can be controlled by adjusting the monomer feed ratio and the applied electrochemical potential. bohrium.comresearchgate.net

Thiophene: Copolymerization with thiophene can enhance the conductivity and stability of the resulting polymer compared to pure polypyrrole. researchgate.net Since this compound already contains a thiophene unit, its copolymerization with additional thiophene monomers could lead to polymers with a high thiophene content, potentially improving charge transport properties. The ratio of pyrrole to thiophene units in the final copolymer can be manipulated by altering the polymerization potential. bohrium.com

Furan: Furan can also be copolymerized with pyrrole derivatives. However, the significant difference in oxidation potentials often requires specific conditions, such as using boron trifluoride ethyl etherate as the medium, to achieve copolymers with a substantial furan content. nih.gov The synthesis of alternating furan-thiophene copolymers has been demonstrated, suggesting that structured copolymers incorporating the this compound unit are feasible. nih.gov

EDOT: EDOT is a popular monomer for producing conducting polymers with high stability and conductivity. Its copolymerization with pyrrole-thiophene systems can yield materials with excellent electrochromic and charge-storage properties. researchgate.net Copolymers of EDOT with diketopyrrolopyrrole (DPP) derivatives have shown promise in photovoltaic applications, indicating the potential for creating functional materials by combining EDOT with other complex pyrrole monomers. rsc.org

The properties of these copolymers are highly dependent on their composition and structure, which are influenced by the reaction conditions.

Table 1: Overview of Potential Copolymers and Their Properties

ComonomerExpected Copolymer CharacteristicsControlling FactorsPotential Applications
ThiopheneEnhanced conductivity and environmental stability. Rich in thiophene units.Monomer feed ratio, electrochemical potential. bohrium.comSensors, conductive coatings.
FuranBiorenewable component, potentially biodegradable. nih.gov May have lower conductivity.Reaction medium, catalyst system. nih.govnih.govBioelectronics, organic electronics.
EDOTHigh conductivity, good electrochemical stability, distinct electrochromic properties. researchgate.netrsc.orgElectrochemical parameters, solvent/electrolyte system.Electrochromic devices, supercapacitors, photovoltaics. rsc.org

Chemical Modifications and Functionalization Reactions

The pyrrole and thiophene rings in this compound are amenable to various chemical modifications, allowing for the fine-tuning of the molecule's electronic properties and the synthesis of more complex derivatives.

Impact of Electron-Donating and Electron-Withdrawing Substituents on Electronic Properties

The electronic and optical properties of heterocyclic compounds are strongly influenced by the nature of substituents on the aromatic rings. researchgate.net Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either the pyrrole or thiophene ring of this compound can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. researchgate.netmdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) pull electron density from the ring system. This effect lowers both the HOMO and LUMO energy levels. mdpi.com The reduction in the LUMO level is often more pronounced, which can also lead to a smaller energy gap. In a study of benzothiazole (B30560) derivatives, the substitution of a nitro group (-NO2) was particularly effective at lowering both HOMO and LUMO levels and reducing the energy gap. mdpi.com

The position of the substituent also matters. In five-membered heterocycles like pyrrole and thiophene, electrophilic substitution is favored at the C2 (α) position due to the greater stability of the resulting cationic intermediate. pearson.com

Table 2: Predicted Effects of Substituents on the Electronic Properties of this compound

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelEffect on Energy Gap (Eg)
Electron-Donating (EDG)-CH3, -OCH3, -NH2IncreaseSlight IncreaseDecrease researchgate.net
Electron-Withdrawing (EWG)-NO2, -CN, -CHODecreaseSignificant DecreaseDecrease mdpi.com

Synthesis of Multi-Substituted Pyrrole Derivatives

The synthesis of multi-substituted pyrroles is a significant area of organic chemistry due to their presence in many pharmaceuticals and functional materials. nih.govnih.govnih.gov Starting from this compound, further substitution can be achieved through various synthetic methodologies.

Classical methods for functionalizing pyrrole rings often involve electrophilic substitution reactions. nih.gov Given that the pyrrole ring is generally more reactive than thiophene towards electrophiles, reactions like Vilsmeier-Haack formylation (to introduce a -CHO group) or Friedel-Crafts acylation would likely occur on the pyrrole ring first, preferentially at the C2 or C5 positions. researchgate.net

Modern synthetic strategies offer more diverse pathways. The Van Leusen pyrrole synthesis, for example, is a powerful [3+2] cycloaddition reaction that uses tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring, allowing for the synthesis of a wide range of substituted pyrroles from various starting materials. nih.govnih.govresearchgate.net While this method builds the pyrrole ring itself, its principles can be applied to design syntheses of complex derivatives.

Another approach involves metal-catalyzed cross-coupling reactions. For instance, if this compound is first halogenated (e.g., brominated), the resulting halo-derivatives can serve as substrates for Suzuki, Stille, or Heck coupling reactions to introduce a wide variety of aryl, alkyl, or vinyl substituents.

The synthesis of a 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been reported via the intramolecular cyclization of an aminoacetylenic ketone, demonstrating a pathway to complex, multi-substituted pyrrole-based structures containing a thiophene moiety. mdpi.comresearchgate.net Such strategies highlight the possibility of constructing highly functionalized derivatives from appropriately designed precursors.

Advanced Materials and Supramolecular Chemistry Research

Conjugated Polymers and Oligomers Based on Pyrrole-Thiophene Architectures

Synthesis and Characterization of Thiophene-Pyrrole Co-oligomers and Copolymers

The synthesis of copolymers incorporating both thiophene (B33073) and pyrrole (B145914) units has been achieved through various methods, including chemical and electrochemical polymerization, yielding materials with tunable properties.

Chemical oxidative polymerization is a common route for synthesizing poly(thiophene-co-pyrrole) (P(Th-co-Py)). In a typical synthesis, thiophene and pyrrole monomers are copolymerized in the presence of an oxidizing agent like anhydrous ferric chloride (FeCl₃) in an acetonitrile (B52724) solvent at low temperatures (e.g., 0 °C). springerprofessional.deresearchgate.net The formation of the copolymer, rather than a mixture of homopolymers, has been confirmed through various characterization techniques. researchgate.netresearchgate.net The properties of the resulting copolymer can be influenced by reaction parameters such as the duration of the copolymerization and the molar ratio of the comonomers. springerprofessional.deresearchgate.net For instance, an optimal copolymerization time of 6 hours has been reported, and a comonomer ratio of 60:40 (Thiophene:Pyrrole) yielded a material with a mass-specific capacitance of 73.7 F/g, indicating its potential for supercapacitor applications. springerprofessional.deresearchgate.net

Characterization of these copolymers involves a suite of analytical methods. Fourier Transform Infrared Spectroscopy (FTIR), Cyclic Voltammetry (CV), and UV-Vis spectroscopy are employed to confirm the copolymer structure and investigate its electrochemical and optical properties. springerprofessional.deresearchgate.net For example, the π–π* transition absorption peak for an undoped copolymer was observed at 629 nm, corresponding to an optical band gap (Eg) of 1.97 eV. springerprofessional.deresearchgate.net Thermal properties are assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), while the morphology of the copolymer nanoparticles can be visualized using Field Emission Scanning Electron Microscopy (FE-SEM). springerprofessional.deresearchgate.net

Electrochemical copolymerization offers another versatile method for producing thiophene-pyrrole copolymers. nih.gov This technique allows for the deposition of copolymer films, and the ratio of pyrrole to thiophene units within the polymer can be controlled by adjusting the applied oxidation potential. researchgate.netnih.gov This control is possible due to the significantly higher oxidation potential of thiophene compared to pyrrole, often necessitating a large excess of thiophene in the monomer feed. nih.gov Template synthesis, using microporous anodic aluminum oxide (AAO) membranes, has been utilized in electrochemical copolymerization to create copolymer nanofibrils with uniform and well-aligned structures. researchgate.net The diameter and length of these nanofibrils can be controlled by the dimensions of the AAO template pores. researchgate.net

Property Value Reference
Optical Band Gap (Eg)1.97 eV springerprofessional.deresearchgate.net
π–π* Transition Peak629 nm springerprofessional.deresearchgate.net
Mass Specific Capacitance (Cms)73.7 F/g (for 60Th/40Py ratio) springerprofessional.deresearchgate.net

Fused Thiophene-Pyrrole Heteroacenes (S,N-Heteroacenes) for Advanced Materials

Fused thiophene-pyrrole systems, also known as S,N-heteroacenes, represent a class of π-conjugated polycyclic compounds with promising electronic properties for advanced materials applications. nih.gov These molecules consist of alternating thiophene and pyrrole rings fused together, creating ladder-type structures. nih.gov The synthesis of these complex molecules often involves multi-step routes, with key steps including Pd-catalyzed Buchwald-Hartwig aminations or C-S coupling reactions to achieve the final cyclization. rsc.org A notable achievement in this area is the synthesis of an S,N-heteroacene series extending up to a decacene (B14694769) (SN10), which remains stable and soluble. nih.gov

The electronic and optical properties of S,N-heteroacenes are highly dependent on their structure, including the number of fused rings and the ratio and sequence of thiophene and pyrrole units. rsc.orgresearchgate.net Theoretical calculations have shown that as the number of heterocyclic rings in the conjugated system increases, the bond length alteration approaches zero, indicating a high degree of delocalization. researchgate.net Optical spectroscopy and electrochemical studies have been instrumental in establishing structure-property relationships within this class of compounds. nih.gov For example, a family of S,N-heteroheptacenes (SN7) with varying thiophene-pyrrole ratios exhibited remarkable differences in their emission behavior and oxidation potentials. rsc.org

These materials exhibit interesting solid-state packing, with some derivatives showing an unusual herringbone arrangement, which can influence their charge transport properties. nih.gov The ability to generate stable radical cations from these heteroacenes has been demonstrated through chemical oxidation and monitored by UV-Vis-NIR absorption spectroscopy. rsc.org The development of synthetic protocols, such as those utilizing the Fischer indole (B1671886) synthesis, has expanded the accessibility of these ladder-type N,S-heteroacenes. nih.gov

Feature Description Reference
Synthesis MethodMulti-step routes involving Pd-catalyzed aminations and C-S coupling. rsc.org
Structural FeatureFused, ladder-type structures of alternating thiophene and pyrrole rings. nih.gov
Key PropertyTunable optoelectronic properties based on structure. rsc.org
Solid-State StructureCan exhibit herringbone packing. nih.gov

Electro-Synthesized Thiophene and Pyrrole Derivative Polymers

Electrochemical synthesis is a powerful technique for the polymerization of thiophene and pyrrole derivatives, allowing for the direct deposition of polymer films on electrode surfaces. researchgate.net This method has been applied to a variety of monomers, including 3,4-ethylenedioxythiophene (B145204) (EDOT), 3,4-propylenedioxythiophene (B118826) (PRODOT), 3,4-ethylenedioxypyrrole (B60921) (PEDOP), and 3,4-propylenedioxypyrrole (PRODOP). researchgate.net The electropolymerization can be carried out using either potentiodynamic or potentiostatic methods in an electrolyte solution, such as lithium perchlorate (B79767) in acetonitrile. researchgate.net

A significant feature of these electro-synthesized polymers is their ability to undergo reversible p- and n-doping/undoping processes, which is crucial for their application in various electrochemical devices. researchgate.net The morphology and properties of the resulting polymer films can be influenced by the electrosynthesis conditions. For instance, potentiodynamic electropolymerization at low sweep rates has been shown to produce polymers with a more uniform morphology. researchgate.net

The electrochemical copolymerization of pyrrole with thiophene derivatives is a particularly well-studied area. nih.gov Due to the difference in their oxidation potentials, the composition of the resulting copolymer can be controlled by the applied potential. researchgate.netnih.gov Bithiophene is often a preferred comonomer over thiophene due to its lower oxidation potential, facilitating the copolymerization process. nih.gov These electro-synthesized copolymers have been investigated for applications in sensors, batteries, and as metal complexing agents. nih.gov

Macrocyclic Systems: Electrochemical Synthesis of Cyclo[n]pyrroles

Electrochemical methods have proven effective for the synthesis of macrocyclic compounds known as cyclo[n]pyrroles. nih.gov These expanded porphyrin analogues are cyclic structures composed of directly linked pyrrole units. The electrochemical oxidation of 3,3',4,4'-tetraethylbipyrrole has been shown to efficiently produce cyclo researchgate.netpyrrole. nih.gov The yield of this reaction is highly dependent on the supporting electrolyte used, suggesting a templating effect from the anion. nih.gov For example, yields close to 70% have been achieved with tetra-n-butylammonium hydrogensulfate, while the use of tetra-n-butylammonium fluoride (B91410) resulted in almost no product. nih.gov

When 3,4-diethylpyrrole (B103146) is used as the starting material for electrochemical oxidation, a mixture of cyclo researchgate.netpyrrole and cyclo researchgate.netpyrrole can be isolated. nih.gov This highlights the ability of electrochemical synthesis to produce different macrocycle sizes from a simpler precursor. The stability of the oxidized forms of these cyclo[n]pyrroles has also been investigated, revealing that they are not stable under the electrolysis conditions. nih.gov

The scope of this synthetic strategy has been extended to include other heterocyclic units. A thiophene-containing cyclo researchgate.netpyrrole, the largest derivative reported to date, was successfully prepared via a mild electrochemical oxidative procedure starting from a thiophene-containing terpyrrole precursor. researchgate.net The incorporation of thiophene rings into the macrocycle results in a significant red-shift in the absorption bands compared to the all-pyrrole analogues, as observed in UV/Vis/NIR spectroscopy. researchgate.net

Precursor Product(s) Key Finding Reference
3,3',4,4'-tetraethylbipyrrolecyclo researchgate.netpyrroleAnion templating effect on reaction yield. nih.gov
3,4-diethylpyrrolecyclo researchgate.netpyrrole and cyclo researchgate.netpyrroleFormation of multiple macrocycle sizes. nih.gov
Thiophene-containing terpyrroleThiophene-containing cyclo researchgate.netpyrroleExtension of electrochemical synthesis to larger, mixed-heterocycle macrocycles. researchgate.net

Hybrid Composite Materials Utilizing Pyrrole-Thiophene Structures

Integration with Graphene Oxide and Other Carbon Nanomaterials

The unique properties of carbon nanomaterials, such as graphene oxide (GO) and carbon nanotubes (CNTs), make them excellent candidates for integration with conjugated polymers like those derived from pyrrole and thiophene. nih.govmdpi.com Graphene oxide, a derivative of graphene, possesses functional oxygen groups (epoxides, hydroxides, and carboxyls) on its surface. nih.govncn.gov.pl These groups facilitate the functionalization and dispersion of GO, making it a suitable platform for creating composite materials. ncn.gov.plnih.gov

The electrosynthesis of a polypyrrole (PPy) coating on a graphene oxide nanocomposite has been demonstrated to improve surface protection and biocompatibility. nih.gov This suggests a viable strategy for creating hybrid materials that combine the properties of both components. While specific research on the direct integration of "1-[(thiophen-2-yl)methyl]-1H-pyrrole" with graphene oxide is not detailed in the provided context, the principles of functionalizing carbon nanomaterials with pyrrole-based polymers are well-established. For instance, carbon nano-onions (CNOs) have been coated with polypyrrole using chemical polymerization or electrostatic potentiostatic deposition to enhance the specific capacitance of supercapacitors. mdpi.com

The creation of these hybrid composites leverages the high specific surface area, electrical conductivity, and mechanical strength of carbon nanomaterials with the electrochemical activity and functional versatility of pyrrole-thiophene polymers. mdpi.com Such materials hold potential for a wide range of applications, including energy storage, sensing, and biomedical devices. mdpi.comnih.gov The functional groups on GO can serve as anchoring points for the in-situ polymerization of monomers, leading to a strong interaction between the polymer and the carbon nanomaterial.

Self-Assembled Monolayers on Metal Surfaces (e.g., Gold Nanoparticles)

The unique molecular architecture of this compound, which combines both thiophene and pyrrole rings, suggests its utility in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The interaction between sulfur atoms in thiophene derivatives and gold surfaces is well-established, forming strong dative bonds that facilitate the creation of stable, organized molecular layers. nih.gov Thiol-functionalized pyrrole and thiophene-based molecules have been shown to form dense SAMs on gold electrodes and can be used to cap gold nanoparticles (AuNPs). nih.govacs.org

The formation of SAMs is a cornerstone of nanotechnology, enabling the precise modification of surface properties for applications in sensors, electronics, and nanomedicine. nih.govnih.gov For instance, pyrrole monomers can form SAMs on gold-containing nanocomplexes, which can then undergo orderly polymerization to create core-shell structures of polypyrrole-coated gold nanoparticles. researchgate.net While this compound lacks a thiol group for the strongest gold-sulfur bonding, the sulfur atom within the thiophene ring can still mediate adsorption onto the metal surface. This allows for the potential creation of functionalized nanoparticles where the properties of the pyrrole and thiophene units can be imparted to the nanoparticle system. The stability and structure of these SAMs are critical for their function, with research indicating that mixed monolayers can spontaneously form nanoscale domains, creating patterned surfaces with unique physicochemical properties. nih.gov

Structure-Property Relationships in Functional Hybrid Materials

The electronic and physical properties of materials derived from this compound are intrinsically linked to its molecular structure. The combination of the electron-rich five-membered thiophene and pyrrole rings provides a versatile building block for functional organic materials.

Influence of Molecular Design on Electronic and Optoelectronic Performance

The electronic and optoelectronic characteristics of materials based on thiophene-pyrrole structures are governed by the interplay between these two heterocyclic rings. Both thiophene and pyrrole are π-conjugated systems that contribute to the delocalization of electrons, which is fundamental to their use in organic electronics. mdpi.comnih.gov The design of molecules incorporating these units allows for the tuning of key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the energy band gap. acs.orgnih.gov

Computational studies, primarily using density functional theory (DFT), are instrumental in predicting these properties. acs.orgresearchgate.net For instance, in donor-acceptor systems, the electron-donating nature of the thiophene-pyrrole moiety can be strategically utilized. digitellinc.com The planarity of the molecular backbone is crucial; a more coplanar structure, often achieved by designing fused-ring systems like thieno[3,2-b]pyrrole, enhances π-orbital overlap and delocalization, leading to a smaller band gap and a red-shift in optical absorption. mdpi.commdpi.com Modifying the structure, for example by introducing different spacer units or electron-withdrawing/donating groups, can further modulate these properties for specific applications. acs.orgmdpi.com Studies on related oligomers have shown that the length of the conjugated system directly impacts the electronic and optical properties. mdpi.comresearchgate.net

Table 1: Predicted Electronic Properties Based on Analogous Thiophene-Pyrrole Systems

Property Influencing Factor Expected Outcome for this compound Derivatives
HOMO/LUMO Levels Combination of electron-rich thiophene and pyrrole rings. mdpi.comresearchgate.net Suitable energy levels for hole injection and transport. researchgate.net
Energy Band Gap (Eg) Degree of π-conjugation and molecular planarity. acs.orgmdpi.com Tunable band gap; extending conjugation would lower the Eg. acs.org
Optical Absorption Electronic transitions between HOMO and LUMO. mdpi.commdpi.com Absorption in the UV-visible range, with potential for red-shifting in polymeric forms. mdpi.com

| Photoluminescence | Molecular aggregation and structure (e.g., H-aggregation). rsc.org | Potential for light emission, with quantum yield dependent on solid-state packing. rsc.org |

Factors Governing Charge Transport and Delocalization in Polymeric Systems

For polymeric systems derived from thiophene-pyrrole monomers, efficient charge transport is paramount for high performance in electronic devices. Charge transport in these conjugated polymers occurs via the hopping of charge carriers (holes or electrons) between localized states along the polymer chain (intrachain) and between adjacent chains (interchain). rsc.org The efficiency of this process is governed by several key factors.

Molecular ordering and packing in the solid state are critical. nih.gov Well-ordered, crystalline domains where polymer chains are closely packed facilitate efficient interchain charge hopping due to enhanced π-π stacking. rsc.orgnih.gov The regiochemistry of the polymer chain also plays a significant role; regioregular polymers tend to have better packing and higher charge carrier mobility compared to their regiorandom counterparts. nih.govnih.gov

The intrinsic charge mobility is also influenced by the reorganization energy—the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy is desirable as it presents a smaller barrier to charge hopping. researchgate.net The planarity of the polymer backbone enhances the delocalization of frontier molecular orbitals, which is beneficial for increasing charge carrier mobility. mdpi.com Theoretical models like the Multiple-Trap-and-Release model are often used to explain charge transport mechanisms in these polymer semiconductors. rsc.org

Emerging Applications in Organic Electronics and Energy Conversion

The favorable electronic properties of thiophene-pyrrole-based materials make them promising candidates for a variety of applications in organic electronics, including transistors and solar cells.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key application for thiophene-pyrrole based semiconductors. These materials typically exhibit p-type behavior, meaning they transport positive charge carriers (holes). researchgate.net The performance of an OFET is largely characterized by its charge carrier mobility (µ), which quantifies how quickly charges can move through the semiconductor layer.

Polymers and small molecules incorporating fused thieno[3,2-b]pyrrole and diketopyrrolopyrrole (DPP) units have demonstrated excellent performance in OFETs, with hole mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. digitellinc.comrsc.org The high electron density and potential for structural modification of the thienopyrrole unit make it an attractive building block. digitellinc.com Research has shown that even subtle changes, such as replacing a sulfur atom with oxygen (thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole), can dramatically impact device performance, highlighting the sensitivity of charge transport to molecular structure. rsc.org The design of donor-acceptor copolymers has proven to be a particularly effective strategy for achieving high mobility. digitellinc.comrsc.orgrsc.org

Table 2: Representative Hole Mobilities in Thiophene-Pyrrole Based OFETs

Material Type Specific Compound Class Reported Hole Mobility (µ) (cm² V⁻¹ s⁻¹)
Polymer Thiophene flanked Diketopyrrolopyrrole (DPP) Copolymers > 2.0 rsc.org
Polymer Thienopyrrole-DPP Copolymer (P(DPP-TP)) 0.12 digitellinc.com
Polymer Furan-spaced Thienopyrrole-DPP Copolymer (P(FDPP-TP)) 0.42 mdpi.com

| Small Molecule | Thieno[3,2-b]pyrrole-Benzothiadiazole Donor-Acceptor Molecule | 0.08 digitellinc.com |

Dye-Sensitized Solar Cells (DSSCs) Design and Performance (Computational Studies)

In the field of energy conversion, thiophene-pyrrole structures are being computationally explored for use in dye-sensitized solar cells (DSSCs). rsc.orgacs.org In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO₂), initiating the generation of electric current. The ideal dye has strong and broad absorption in the visible spectrum, and its HOMO/LUMO energy levels are appropriately aligned for efficient electron injection into the semiconductor's conduction band and subsequent regeneration by the electrolyte. rsc.orgresearchgate.net

Computational studies using DFT and time-dependent DFT (TD-DFT) allow for the virtual screening and design of new dye molecules. researchgate.netrsc.orgwhiterose.ac.uk Thiophene and pyrrole units are often incorporated into donor-π-acceptor (D-π-A) dye architectures. The pyrrole moiety can act as a secondary electron donor, and its orientation can influence charge separation. acs.org Theoretical calculations can predict key performance parameters such as light-harvesting efficiency, electron injection free energy, and open-circuit voltage. researchgate.net These studies demonstrate that the strategic design of dyes incorporating thiophene and pyrrole rings can lead to promising candidates for high-efficiency solar energy conversion. rsc.orgrsc.org

Table 3: Key Parameters from Computational DSSC Dye Studies with Thiophene-Pyrrole Moieties

Parameter Description Importance for Performance
Absorption Spectrum (λmax) Wavelength of maximum light absorption. A broad, red-shifted absorption captures more of the solar spectrum. rsc.orgrsc.org
HOMO Energy Level Energy of the highest occupied molecular orbital. Must be lower than the electrolyte's redox potential for efficient dye regeneration. acs.orgresearchgate.net
LUMO Energy Level Energy of the lowest unoccupied molecular orbital. Must be higher than the semiconductor's conduction band for efficient electron injection. acs.orgresearchgate.net
Light Harvesting Efficiency (LHE) The fraction of incident photons absorbed by the dye. Higher LHE contributes to higher short-circuit current. researchgate.net

| Electron Injection Free Energy (ΔGinject) | The thermodynamic driving force for electron transfer from the dye to the semiconductor. | A negative and sufficiently large value ensures efficient injection. researchgate.net |

Development of Supercapacitor Electrode Materials

Conducting polymers derived from heterocyclic monomers like pyrrole and thiophene are at the forefront of research for supercapacitor electrode materials. Their potential for rapid charge-discharge cycles, high power density, and excellent electrochemical stability makes them highly attractive. Copolymers that incorporate both pyrrole and thiophene units often exhibit synergistic properties, surpassing those of their respective homopolymers.

Research into pyrrole-thiophene copolymers has demonstrated their enhanced performance as supercapacitor electrodes. For instance, electropolymerization of pyrrole with thiophene derivatives has yielded materials with significantly higher specific capacitance than pure polypyrrole (PPy) or polythiophene (PTh). A copolymer of pyrrole and 3-(4-tert-butylphenyl)thiophene delivered a specific capacitance of 291 F g⁻¹ at a scan rate of 5 mV s⁻¹, which was substantially higher than that of PPy (216 F g⁻¹) and PTPT (26 F g⁻¹) alone. researchgate.net Furthermore, this copolymer demonstrated superior cycling stability, with only a 9% capacitance decrease after 1000 charge-discharge cycles, compared to losses of 16% for PPy and 60% for PTPT. researchgate.net

The polymerization of this compound is anticipated to form a conducting polymer, poly(this compound), that effectively combines the high capacitance and good conductivity of polypyrrole with the environmental stability of polythiophene. The methylene (B1212753) linker provides flexibility to the polymer backbone, which can enhance ion diffusion and accommodation during the charge-storage process, potentially leading to improved rate capability and cycle life.

Polymer ElectrodeSpecific Capacitance (F g⁻¹)Scan Rate (mV s⁻¹)Capacitance Retention after 1000 Cycles (%)Reference
PPy-PTPT Copolymer291591 researchgate.net
Polypyrrole (PPy)216584 researchgate.net
Poly(3-(4-tert-butylphenyl)thiophene) (PTPT)26540 researchgate.net

Electrochromic Devices and Materials

Polymers containing both thiophene and pyrrole rings are well-regarded for their rich electrochromic properties, displaying distinct and reversible color changes upon electrochemical oxidation and reduction. These characteristics are highly desirable for applications in smart windows, displays, and sensors. The polymer derived from this compound would belong to the family of poly(2,5-dithienylpyrrole)s (PSNS), which are known for their low oxidation potentials and the formation of electrochemically stable thin films. researchgate.net

Studies on structurally analogous polymers provide insight into the expected performance. For example, N-(thiophen-2-ylmethylene)aniline-containing poly(dithienylpyrrole)s exhibit reversible multicolor chromism. bohrium.com One such polymer, PTA, transitions between ocher (-0.2 V), olive (0.8 V), slate grey (1.0 V), and bluish-grey (1.2 V). bohrium.comresearchgate.net These materials demonstrate significant changes in optical transmittance (ΔT) and high coloration efficiencies (η), which are key metrics for electrochromic device performance. Devices fabricated with these polymers as the anodic layer have achieved high contrast and rapid switching times. bohrium.com For instance, a device using PTA showed a transmittance change of 70.2% at 622 nm. bohrium.com

The electronic structure of poly(this compound) is expected to facilitate stable radical cation and dication states upon oxidation, leading to strong optical absorption in the visible and near-infrared regions. The specific colors and switching characteristics would be influenced by the polymer's morphology and the nature of the electrolyte used.

PolymerColors (at Applied Voltage)Max. Transmittance Change (ΔTmax)Wavelength (nm)Coloration Efficiency (η) (cm² C⁻¹)Reference
PTAOcher (-0.2V), Olive (0.8V), Slate Grey (1.0V), Bluish-grey (1.2V)35.4%1286- bohrium.com
PZATerreous (-0.2V), Coffee (0.2V), Grey (1.0V), Deep grey (1.4V)31.2%1218218.8 bohrium.com
PMPSGreen, Dark Green, Brown54.47%940- mdpi.com

Supramolecular Assemblies and Ligand Design for Metal Coordination

Self-Assembly of Pyrrole- and Thiophene-Based Ligands

The formation of ordered, functional architectures through non-covalent interactions is a cornerstone of supramolecular chemistry. Molecules containing aromatic rings like thiophene and pyrrole are excellent candidates for self-assembly, primarily driven by π-π stacking interactions. nih.gov The electron-rich nature of these heterocycles facilitates attractive forces that can lead to the formation of one-dimensional stacks or more complex two- and three-dimensional networks. acs.org

In the case of this compound, both the thiophene and pyrrole rings can participate in π-stacking. The flexible methylene (-CH₂-) linker between the two rings allows for conformational freedom, enabling the rings to adopt optimal orientations for maximizing these non-covalent interactions. This can lead to the formation of supramolecular polymers or well-defined nanostructures such as nanowires and 2-D crystals, as has been observed for other thiophene-based dendrimers and oligomers. capes.gov.br The nature of the self-assembly process can be influenced by factors such as solvent polarity and temperature, allowing for control over the resulting morphology and properties of the assembled material. frontiersin.org

Design and Characterization of Metal Complexes

The presence of heteroatoms with lone pairs of electrons makes this compound an attractive ligand for the coordination of metal ions. The nitrogen atom of the pyrrole ring and the sulfur atom of the thiophene ring can both act as donor sites, potentially allowing the molecule to function as a bidentate N,S-ligand to form a stable chelate ring with a metal center. ekb.eg Pyrrol-3-one derivatives containing a thiophene ring have been noted for their use as ligands in the design of metal complex nanocatalysts. mdpi.com

The design of metal complexes with such ligands opens pathways to new materials with tailored electronic, magnetic, and catalytic properties. Research on related thiophene- and pyrrole-containing ligands has shown their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and cobalt(II). nih.govresearchgate.net

Characterization of these metal complexes typically involves a suite of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). nih.gov Spectroscopic methods such as FT-IR are used to confirm coordination by observing shifts in the vibrational frequencies of the ligand upon binding to the metal. UV-Vis spectroscopy provides information on the electronic transitions within the complex, while NMR spectroscopy can elucidate the structure in solution. mdpi.combiointerfaceresearch.com

Ligand TypeMetal IonsResulting GeometryCharacterization MethodsReference
N-(2-pyridyl)-3-thienylalkyl-carboxamideZn(II), Cu(II), Co(II)Distorted Square Pyramidal, TetrahedralX-ray Diffraction, IR, UV-Vis, Electrochemistry nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(aryl)-1,2,4-triazoline-3-thioneMn(II), Fe(II), Ni(II), Cu(II), Zn(II)Not specifiedNMR, FT-IR, EPR, TGA, Elemental Analysis nih.gov
Tridentate pyrrole-based ligandCu(II), Ni(II)Not specifiedSynthesis and attempted complexation reported researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-[(thiophen-2-yl)methyl]-1H-pyrrole, and how are they optimized for yield and purity?

The synthesis typically involves cyclization of γ-keto amides or selective functionalization of pre-assembled heterocycles. For example:

  • Thionation-Cyclization : Secondary γ-keto amides (e.g., 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide) are treated with Lawesson’s reagent to induce cyclization, yielding the thienylpyrrole core .
  • Electrophilic Substitution : Pre-functionalized pyrrole or thiophene derivatives undergo regioselective reactions, such as Vilsmeier-Haack formylation or azo coupling, targeting the pyrrole ring due to its higher electron density .
    Optimization includes monitoring reaction progress via TLC and characterizing products using 1^1H/13^13C NMR, IR, and UV-Vis spectroscopy to confirm purity and regioselectivity .

Q. How is the regioselectivity of electrophilic substitution determined in this compound?

Regioselectivity is governed by the electron density distribution:

  • The pyrrole nitrogen delocalizes charge more effectively than thiophene sulfur, making the pyrrole ring (especially β-positions) more reactive toward electrophiles like ClCH=NMe2+_2^+ (Vilsmeier reagent) .
  • Experimental confirmation involves comparing 1^1H NMR shifts of reaction products. For instance, formylation at the pyrrole β-position shows distinct aldehyde proton signals (~9.8 ppm) and coupling constants in 13^13C NMR .

Advanced Research Questions

Q. How do contradictory data on reaction pathways arise in the synthesis of thienylpyrrole derivatives, and how can they be resolved?

Contradictions often stem from competing reactivities of secondary vs. tertiary γ-keto amides:

  • Secondary amides cyclize cleanly to thienylpyrroles, while tertiary analogs (e.g., 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione) yield mixtures due to steric hindrance or alternative pathways .
    Resolution requires mechanistic studies (e.g., isotopic labeling or DFT calculations) and side-product isolation via column chromatography, followed by structural elucidation using high-resolution mass spectrometry (HRMS) .

Q. What advanced catalytic methods enable direct C–H functionalization of this compound?

Ruthenium-catalyzed C–H activation allows site-selective modifications:

  • Directed by carboxylate auxiliaries, Ru catalysts facilitate coupling at the pyrrole C-3 or thiophene C-5 positions. For example, acetophenone derivatives are synthesized via C–H alkenylation, confirmed by IR (ν ~1672 cm1^{-1} for carbonyl) and HRMS .
  • Key parameters: Ligand design, solvent polarity, and temperature control to suppress undesired byproducts .

Q. How can computational modeling predict non-covalent interactions (e.g., hydrogen bonding) in this compound derivatives?

Density functional theory (DFT) and molecular dynamics simulations model interactions such as:

  • NH–O hydrogen bonds between the pyrrole NH and acceptors (e.g., methanol, DMF), validated by NMR chemical shift perturbations and IR stretching frequencies (~3400 cm1^{-1} for NH) .
  • Applications include designing supramolecular assemblies or tuning solubility for drug delivery systems .

Methodological Considerations

Q. What analytical strategies differentiate isomeric products in thienylpyrrole synthesis?

  • Chromatography : Reverse-phase HPLC separates isomers based on polarity differences.
  • Spectroscopy : NOESY NMR identifies spatial proximity of substituents (e.g., thiophene vs. pyrrole methyl groups) .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How are stability and storage conditions optimized for this compound?

  • Light Sensitivity : UV-Vis spectra (e.g., λmax ~270 nm) monitor photodegradation; store in amber vials at 2–7°C .
  • Moisture Sensitivity : Karl Fischer titration quantifies water content; use inert atmosphere handling .

Data Interpretation

Q. How should researchers address discrepancies in reported reaction yields for similar thienylpyrrole syntheses?

  • Reproducibility Checks : Verify reagent purity (e.g., Lawesson’s reagent activity via 31^{31}P NMR) and reaction conditions (e.g., strict anhydrous protocols) .
  • Meta-Analysis : Compare datasets across studies, noting solvent effects (e.g., DMF vs. THF) or catalytic loadings .

Advanced Characterization

Q. What role does time-resolved spectroscopy play in studying the excited-state dynamics of this compound?

  • Transient Absorption Spectroscopy : Measures charge-transfer states in optoelectronic applications, with femtosecond resolution tracking π→π* transitions .
  • Correlate with DFT-calculated HOMO-LUMO gaps to design materials with tailored bandgaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.